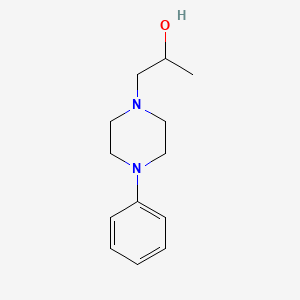

1-(4-Phenylpiperazin-1-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 1-(4-Phenylpiperazin-1-yl)propan-2-ol can be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

Antidepressant Research

1-(4-Phenylpiperazin-1-yl)propan-2-ol: derivatives have been synthesized and evaluated for their potential antidepressant-like effects . These compounds have shown promise in behavioral tests like the tail-suspension test and modified forced swimming test in mice, without altering locomotor activities. This suggests a specific antidepressant-like effect, which could lead to the development of new therapeutic agents for depression.

Antimicrobial Activity

Compounds with the 1-(4-Phenylpiperazin-1-yl)propan-2-ol structure have been studied for their antimicrobial properties . They have shown significant antibacterial and antifungal activities, comparable to standard treatments. The inclusion of the piperazine moiety has been found to occasionally improve bioactivity, making these compounds interesting candidates for drug development.

Antifungal Agents

A series of compounds related to 1-(4-Phenylpiperazin-1-yl)propan-2-ol have been synthesized as potential antifungal agents . These compounds were created via intramolecular cyclization and have shown potential in combating fungal infections, which is crucial given the rising resistance to existing antifungal drugs.

Molecular Modeling and Drug Design

The structural flexibility of 1-(4-Phenylpiperazin-1-yl)propan-2-ol allows for its use in molecular modeling and drug design . Its ability to bind with various proteins can be explored through docking studies, aiding in the design of new drugs with targeted actions.

Material Synthesis

This compound’s unique structure also lends itself to applications in material synthesis. Its versatility can be utilized in developing new materials with specific properties for industrial or medical use.

Mechanistic Studies in Cell Biology

Research has indicated that piperazine derivatives can inhibit microtubule synthesis through a unique mechanism . This property can be harnessed to study cell cycle progression and angiogenesis, which are critical processes in cancer research and other cellular studies.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Phenylpiperazin-1-yl)propan-2-ol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission . The compound has been shown to exhibit both competitive and non-competitive inhibition of AChE .

Biochemical Pathways

By inhibiting AChE, 1-(4-Phenylpiperazin-1-yl)propan-2-ol affects the cholinergic neurotransmission pathway . This pathway is critical for cognitive functions such as learning and memory. The increased availability of acetylcholine due to AChE inhibition can enhance these cognitive functions .

Result of Action

The inhibition of AChE by 1-(4-Phenylpiperazin-1-yl)propan-2-ol leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive functions . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRIKIBZFHKUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-1-piperazinyl)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)

![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)